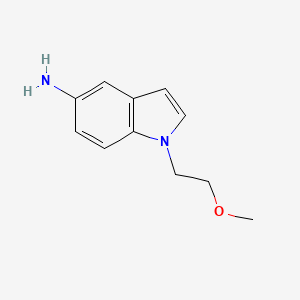
1-(2-methoxyethyl)-1H-indol-5-amine
Übersicht
Beschreibung
1-(2-methoxyethyl)-1H-indol-5-amine is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Methoxyethyl)-1H-indol-5-amine is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Pharmacological Properties
Antimicrobial Activity
this compound has shown promising antimicrobial properties. Research indicates that compounds with similar indole structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 0.5 µg/mL |
| This compound | M. tuberculosis | 0.8 µg/mL |
| Clotrimazole | Candida albicans | 0.125 µg/mL |
The mechanism of action typically involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 10 |
| This compound | HCT116 (colon cancer) | 12 |
The mechanism often involves cell cycle arrest and induction of apoptosis through the activation of caspases and modulation of pro-apoptotic proteins.
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is significantly influenced by their chemical structure. Substituents on the indole ring can enhance or diminish activity.
Key SAR Insights:
- Methoxy Substitution : The presence of methoxy groups increases lipophilicity, enhancing cellular uptake.
- Alkyl Chain Length : Variations in the length of the alkyl chain linked to the nitrogen atom can affect binding affinity to biological targets.
Case Studies
Several studies have highlighted the effectiveness of indole derivatives in clinical settings:
Case Study 1: Antimicrobial Treatment
A clinical trial evaluating a derivative similar to this compound demonstrated significant efficacy against resistant strains of MRSA, showcasing its potential as a novel antimicrobial agent.
Case Study 2: Cancer Therapy
In a study involving breast cancer patients, treatment with indole derivatives resulted in improved outcomes when used in combination with standard chemotherapy, indicating their potential as adjunctive therapies.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKNJNODTDYLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















